molecular formula C31H50O3 B12783116 Pisolactone CAS No. 87164-33-8

Pisolactone

Cat. No.: B12783116
CAS No.: 87164-33-8
M. Wt: 470.7 g/mol
InChI Key: TWOLTMVJWNRWJQ-DXDFVCSKSA-N
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Description

Pisolactone is a novel triterpenoid compound isolated from the fungus Pisolithus tinctorius. It represents the first member of a lanosterol derivative with a carboxylic acid function at C(24) . This compound has garnered attention due to its unique structure and potential bioactive properties.

Preparation Methods

The preparation of pisolactone involves isolating it from the fungus Pisolithus tinctorius. The isolation process typically includes extraction, purification, and characterization using spectral evidence and X-ray analysis

Chemical Reactions Analysis

Pisolactone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohol derivatives .

Mechanism of Action

The mechanism of action of pisolactone involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors and enzymes, leading to its bioactive effects. For instance, this compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer properties are linked to the induction of apoptosis and inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Pisolactone can be compared with other similar triterpenoid compounds, such as pisosterol and lanosterol derivatives. These compounds share structural similarities but differ in their bioactive properties and applications. For example:

This compound stands out due to its unique carboxylic acid function at C(24) and its broad spectrum of bioactive properties, making it a compound of significant interest in scientific research .

Properties

CAS No.

87164-33-8

Molecular Formula

C31H50O3

Molecular Weight

470.7 g/mol

IUPAC Name

(3R,5S)-5-[(1S)-1-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-3-propan-2-yloxolan-2-one

InChI

InChI=1S/C31H50O3/c1-18(2)20-17-24(34-27(20)33)19(3)21-11-15-31(8)23-9-10-25-28(4,5)26(32)13-14-29(25,6)22(23)12-16-30(21,31)7/h18-21,24-26,32H,9-17H2,1-8H3/t19-,20+,21+,24-,25-,26-,29+,30+,31-/m0/s1

InChI Key

TWOLTMVJWNRWJQ-DXDFVCSKSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)[C@@H]5C[C@@H](C(=O)O5)C(C)C

Canonical SMILES

CC(C)C1CC(OC1=O)C(C)C2CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)C)O)C)C)C

Origin of Product

United States

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